

# Technical Guide: 2-Iodo-4,6-dimethoxybenzoic Acid[1][2]

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## Compound of Interest

Compound Name: 2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973

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## Technical Specifications & Chemical Identity

**2-Iodo-4,6-dimethoxybenzoic acid** is a highly functionalized aromatic building block characterized by a unique substitution pattern that combines significant steric crowding with high electron density. Its core utility lies in its role as a "turn-key" intermediate for synthesizing polyketide natural products (e.g., Alternariol, Griseofulvin analogues) and complex biaryl scaffolds via transition-metal-catalyzed cross-couplings.

## Core Data Table

Property	Specification
CAS Number	852810-81-2
IUPAC Name	2-Iodo-4,6-dimethoxybenzoic acid
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>4</sub>
Molecular Weight	308.07 g/mol
Appearance	Colorless to pale yellow solid
Melting Point	166–167 °C (Recrystallized from Hexane/CH <sub>2</sub> Cl <sub>2</sub> ) [1]
Solubility	Soluble in DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> ; sparingly soluble in water
pKa (Calc)	~3.5 (Acidic due to ortho-iodo effect)
SMILES	<chem>COC1=CC(I)=C(C(=O)O)C(OC)=C1</chem>

## Strategic Importance in Drug Discovery

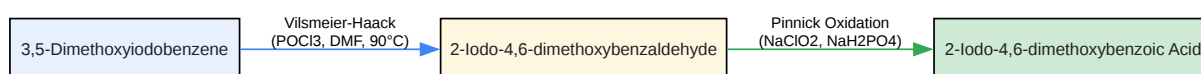
As a Senior Application Scientist, I categorize this compound as a "Linchpin Intermediate". Its value is derived from three structural features that dictate its reactivity profile:

- **The C2-Iodine Handle:** Positioned ortho to the carboxylic acid, this allows for rapid cyclization pathways (e.g., intramolecular Ullmann or Suzuki reactions) to form lactones or xanthenes.
- **The 4,6-Dimethoxy Pattern:** This electron-rich motif mimics the A-ring of flavonoid and polyketide natural products, making it indispensable for biomimetic synthesis.
- **Steric Gating:** The iodine atom and the C6-methoxy group bracket the carboxylic acid, creating a "steric gate" that prevents unwanted nucleophilic attacks on the carbonyl carbon unless activated, while forcing the carboxylate out of planarity.

## Validated Synthetic Protocol

While several routes exist, the most robust and scalable method involves the regioselective formylation of 3,5-dimethoxyiodobenzene followed by oxidation. This pathway avoids the poor regioselectivity often seen when directly iodinating 2,4-dimethoxybenzoic acid.

## Workflow Diagram (DOT)



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Figure 1: Regioselective synthesis pathway ensuring correct iodine placement.

## Step-by-Step Methodology

### Step 1: Vilsmeier-Haack Formylation

- Rationale: The Vilsmeier reagent attacks the most electron-rich position. In 3,5-dimethoxyiodobenzene, the C2 and C6 positions are equivalent and activated by the ortho and para methoxy groups.
- Protocol:
  - Dissolve 3,5-dimethoxyiodobenzene (24.3 mmol) in dry DMF (20 mL).
  - Cool to 0°C. Dropwise add POCl<sub>3</sub> (84.9 mmol) under N<sub>2</sub> atmosphere.
  - Heat to 90°C for 4 hours. (Monitor by TLC; the aldehyde spot will be distinct).
  - Quench: Pour into ice-water. Neutralize carefully with saturated NaHCO<sub>3</sub>.
  - Isolation: Extract with EtOAc, wash with brine, dry over MgSO<sub>4</sub>.
  - Yield: Expect ~85-90% of the aldehyde intermediate.

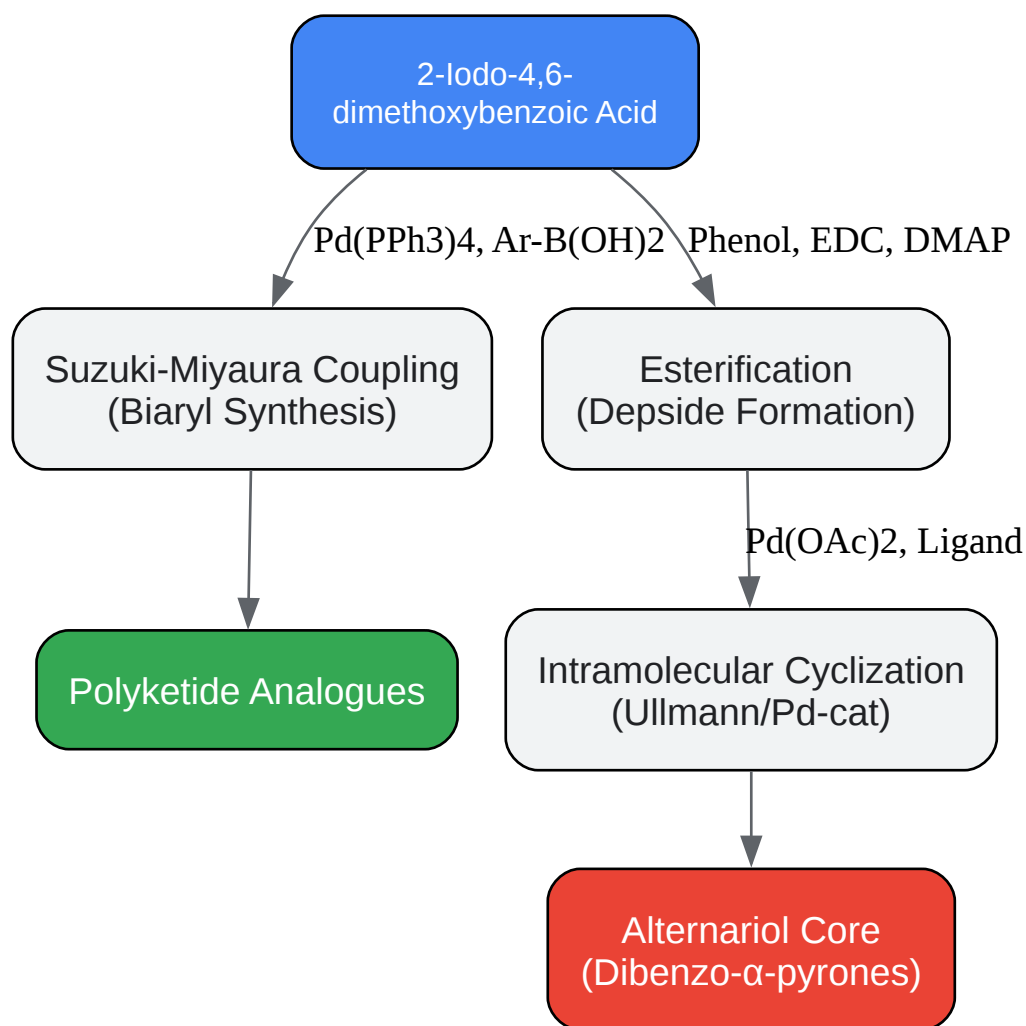
### Step 2: Pinnick Oxidation (Aldehyde to Acid)

- Rationale: We use Pinnick (NaClO<sub>2</sub>) conditions to avoid over-oxidation or iodination side-reactions that might occur with harsher oxidants like KMnO<sub>4</sub>.
- Protocol:
  - Dissolve the aldehyde (10 mmol) in t-BuOH/H<sub>2</sub>O (3:1, 40 mL).
  - Add NaH<sub>2</sub>PO<sub>4</sub> (buffer, 20 mmol) and 2-methyl-2-butene (scavenger, 50 mmol).
  - Add NaClO<sub>2</sub> (15 mmol) portion-wise at 0°C.
  - Stir at Room Temperature (RT) for 2–4 hours.
  - Workup: Acidify to pH 2 with 1N HCl. The product often precipitates. Filter and wash with cold water.
  - Purification: Recrystallize from Hexane/CH<sub>2</sub>Cl<sub>2</sub> to obtain colorless prisms.

## Reactivity & Applications

The utility of **2-Iodo-4,6-dimethoxybenzoic acid** extends beyond simple substitution.<sup>[1]</sup> It is a scaffold for Transition Metal Catalysis.

## Reaction Network Diagram (DOT)



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Figure 2: Divergent synthesis pathways utilizing the iodine handle and carboxylic acid.

## Key Application: Synthesis of Alternariol

One of the definitive uses of this compound is in the total synthesis of Alternariol, a mycotoxin. The acid is first esterified with a phenol (e.g., 3,5-dihydroxytoluene derivative), and then a Palladium-mediated intramolecular biaryl coupling closes the ring to form the lactone (dibenzo- $\alpha$ -pyrone) [1].

**Critical Insight:** The steric bulk of the iodine atom actually facilitates the conformation required for the intramolecular coupling by restricting rotation around the ester bond, a phenomenon known as the "buttressing effect."

## Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Light sensitive. The C-I bond can undergo photolytic cleavage over time. Store in amber vials at 2–8°C.
- Compatibility: Incompatible with strong oxidizing agents. Avoid contact with strong bases which will deprotonate the acid and potentially displace the iodine at high temperatures.

## References

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## Sources

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